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Compound of Interest

Compound Name: 5-Chloro-2-methoxybenzaldehyde

Cat. No.: B1307231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Chloro-2-methoxybenzaldehyde (CAS No. 7035-09-8). The following sections

detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for their acquisition. This information is critical for

the structural elucidation, identification, and purity assessment of this compound in research

and development settings.

Spectroscopic Data Summary
The quantitative spectroscopic data for 5-Chloro-2-methoxybenzaldehyde is summarized in

the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Predicted

~10.4 s 1H - Aldehyde (-CHO)

~7.8 d 1H ~2.5 H-6

~7.5 dd 1H ~8.8, 2.5 H-4

~7.0 d 1H ~8.8 H-3

~3.9 s 3H - Methoxy (-OCH₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Predicted

~189 C=O (Aldehyde)

~160 C-2 (C-OCH₃)

~135 C-4

~129 C-6

~128 C-5 (C-Cl)

~125 C-1

~113 C-3

~56 -OCH₃

Note: The NMR data presented above is predicted based on the analysis of structurally similar

compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

Predicted

~2850, ~2750 Medium C-H stretch (aldehyde)

~1690 Strong
C=O stretch (aromatic

aldehyde)

~1590, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

~1020 Medium C-O stretch (methoxy)

~820 Strong
C-H out-of-plane bend

(aromatic)

~750 Strong C-Cl stretch

Mass Spectrometry (MS)
m/z Ratio Relative Intensity (%) Assignment

Predicted

170/172 High
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Cl)

169/171 Moderate [M-H]⁺

141/143 Moderate [M-CHO]⁺

126 Moderate [M-CHO-CH₃]⁺

98 Moderate [C₆H₃O]⁺

63 Low [C₅H₃]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are intended to serve as a guide for obtaining high-quality data for 5-Chloro-2-
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methoxybenzaldehyde.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 5-Chloro-2-methoxybenzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or

another suitable deuterated solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence
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Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy
Sample Preparation (Solid Phase):

Given that 5-Chloro-2-methoxybenzaldehyde is a solid, the KBr pellet method or the

Attenuated Total Reflectance (ATR) technique is suitable.

KBr Pellet Method:

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

Press the powder into a transparent pellet using a hydraulic press.

ATR Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean

ATR crystal should be recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent

such as methanol or acetonitrile.

Instrument Parameters (Electron Ionization - EI):

Mass Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion

probe system.

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: 40-400 amu

GC Conditions (if applicable):

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium

Injection Mode: Split or splitless

Temperature Program: A suitable temperature ramp to ensure separation from any

impurities and elution of the compound.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
Chloro-2-methoxybenzaldehyde.
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Workflow for Spectroscopic Analysis of 5-Chloro-2-methoxybenzaldehyde

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Processing

Structural Elucidation

5-Chloro-2-methoxybenzaldehyde

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Acquire FID
Process (FT, Phasing, Baseline Correction)

Acquire Interferogram
Process (FT, Background Subtraction)

Acquire Mass Spectrum
Identify Molecular Ion & Fragments

Final Structure Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 5-Chloro-2-
methoxybenzaldehyde.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-
methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307231#spectroscopic-data-of-5-chloro-2-
methoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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